N1-(4-chlorophenethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-5-6-17(2)21(14-16)32(30,31)27-13-3-4-20(27)15-26-23(29)22(28)25-12-11-18-7-9-19(24)10-8-18/h5-10,14,20H,3-4,11-13,15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEVGZUUDRIMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorophenethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : The oxalamide functional group is central to its biological activity.
- Substituents : The presence of a 4-chlorophenethyl group and a 2,5-dimethylphenylsulfonyl group enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, certain oxalamides have demonstrated cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many oxalamides act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.
- Interaction with Receptors : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal survival.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in vitro | |
| Neuroprotection | Reduced neuronal cell death in models | |
| Enzyme Inhibition | Significant inhibition of specific enzymes |
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of oxalamide derivatives similar to the target compound. Results indicated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic applications .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective potential of related compounds. In vitro assays demonstrated that these compounds reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting a protective mechanism against neurodegeneration .
Scientific Research Applications
The compound N1-(4-chlorophenethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, identified by its CAS number 896285-81-7, has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
The compound features a complex structure that includes a chlorophenethyl group, a pyrrolidine moiety, and an oxalamide linkage. This unique arrangement contributes to its biological activity.
Pharmacological Research
This compound is primarily investigated for its potential as a drug candidate. Its structural components suggest possible interactions with various biological targets, including histamine receptors and other G-protein coupled receptors (GPCRs) .
Case Study: Histamine Receptor Modulation
Research indicates that compounds similar to this oxalamide can modulate histamine receptors, potentially leading to therapeutic applications in conditions like allergies and gastric acid disorders .
Neuroscience
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Its pyrrolidine structure is associated with neuroactive properties, which could be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have shown that related compounds exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests that this compound may have similar properties .
Synthetic Chemistry
The synthesis of this compound involves complex organic reactions that can serve as a model for developing new synthetic methodologies in medicinal chemistry. The combination of different functional groups allows chemists to explore diverse reaction pathways.
Data Table: Synthesis Pathways
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | N-Alkylation | 4-Chlorophenethyl amine |
| 2 | Sulfonamide Formation | 2,5-Dimethylphenylsulfonyl chloride |
| 3 | Oxalamide Formation | Oxalic acid derivatives |
Q & A
Basic: What are the key synthetic pathways for preparing N1-(4-chlorophenethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?
The synthesis typically involves:
- Sulfonylation of pyrrolidine : Reacting pyrrolidine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group .
- Oxalamide coupling : Condensation of the sulfonylated pyrrolidine intermediate with N-(4-chlorophenethyl)oxalyl chloride using coupling agents like DCC or HOBt in anhydrous solvents (e.g., DMF or THF) .
- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization to achieve >95% purity .
Basic: How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the oxalamide group and sulfonyl oxygen) .
- NMR spectroscopy : Confirms proton environments (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm, aromatic protons from the 4-chlorophenethyl group at δ 7.2–7.4 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 463.98) .
Intermediate: What biological targets or pathways are associated with this compound?
- Neurokinin receptors : Structural analogs show affinity for neurokinin-1 (NK1) receptors, suggesting potential roles in pain modulation or neuroinflammation .
- Enzyme inhibition : The sulfonyl-pyrrolidine moiety may inhibit proteases or kinases, though empirical validation is required .
- Antimicrobial activity : Similar oxalamides exhibit activity against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL), likely via membrane disruption .
Advanced: How does substituent variation on the aryl sulfonyl group impact structure-activity relationships (SAR)?
- 2,5-Dimethylphenyl vs. mesityl (2,4,6-trimethylphenyl) : Increased steric bulk (mesityl) reduces solubility but enhances receptor binding affinity due to hydrophobic interactions .
- Electron-withdrawing groups (e.g., Cl) : Improve metabolic stability but may reduce cellular permeability .
- Data example : Replacing 2,5-dimethylphenyl with 4-chlorophenyl increases in vitro IC50 for NK1 from 12 nM to 48 nM .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., calcium flux) to confirm activity .
- Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .
- Molecular dynamics simulations : Identify conformational changes in target proteins that may explain divergent results .
Intermediate: What are the stability considerations for this compound under experimental conditions?
- pH sensitivity : Degrades rapidly in acidic conditions (t1/2 < 1 hr at pH 2) but remains stable at pH 7.4 for >24 hrs .
- Light sensitivity : Protect from UV light to prevent sulfonyl group decomposition .
- Storage : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the pyrrolidine ring .
Advanced: What reaction mechanisms govern the compound’s interactions with biological targets?
- Hydrogen bonding : Oxalamide carbonyl groups form H-bonds with receptor residues (e.g., Arg256 in NK1) .
- π-π stacking : Aromatic interactions between the 4-chlorophenethyl group and hydrophobic receptor pockets .
- Sulfonyl group coordination : May chelate metal ions (e.g., Zn²+ in metalloproteases) to inhibit enzyme activity .
Intermediate: How can crystallography aid in optimizing this compound’s bioactivity?
- Crystal packing analysis : Reveals intermolecular interactions (e.g., C–H⋯O bonds) that correlate with improved solubility or stability .
- Co-crystallization with targets : Identifies binding modes for rational design (e.g., modifying the pyrrolidine methyl groups to fill hydrophobic pockets) .
Advanced: What comparative studies exist between this compound and structurally related oxalamides?
Advanced: What computational methods are recommended for SAR-driven design?
- Docking studies (AutoDock Vina) : Predict binding poses to prioritize synthetic targets .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
